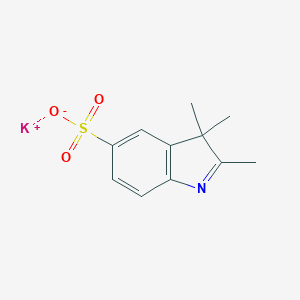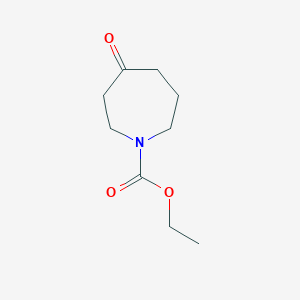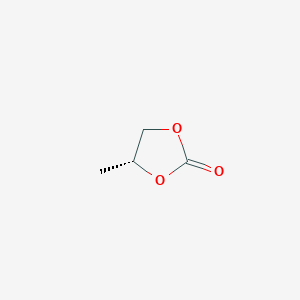
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
説明
DRB is a chemical compound that inhibits transcription elongation by RNA Polymerase II . Its sensitivity is dependent on DRB sensitivity inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb) . It’s also a nucleoside analog and inhibits some protein kinases .
Molecular Structure Analysis
The systematic IUPAC name of DRB is (2R,3R,4S,5R)-2-(5,6-Dichloro-1H-1,3-benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol . Its molecular formula is C12H12Cl2N2O4 and its molar mass is 319.14 g/mol .Chemical Reactions Analysis
DRB has been shown to induce apoptosis in various hematopoietic malignancies . It inhibits cellular proliferation and induces typical signs of apoptotic cells, including increases in Annexin V-positive cells, DNA fragmentation, and activation of caspase-7, caspase-9, and poly (ADP ribose) polymerase (PARP) .Physical And Chemical Properties Analysis
DRB has a molecular formula of C12H12Cl2N2O4 and a molar mass of 319.14 g/mol . Its absorbance characteristics are: EmM (260 nm) = 5.65 (methanol), EmM (287 nm) = 4.60 (methanol), EmM (296 nm) = 4.73 (methanol) .科学的研究の応用
Inhibition of Casein Kinase II
DRB is a potent, ATP-competitive inhibitor of casein kinase II . Casein kinase II is a protein kinase that is involved in various cellular processes, including cell cycle control and DNA repair. By inhibiting this kinase, DRB can be used to study the role of casein kinase II in these processes .
Blocking RNA Synthesis
DRB is known to block RNA synthesis . It does this by inhibiting RNA Polymerase II, an enzyme that is crucial for synthesizing messenger RNA (mRNA), some small nuclear RNAs (snRNAs), and microRNAs . This makes DRB a valuable tool for studying the process of transcription and its regulation .
Adenosine Analog
DRB is an adenosine analog . This means it can mimic the structure of adenosine, a nucleoside that plays a key role in biochemical processes like protein synthesis and cellular energy transfer . As an adenosine analog, DRB can be used to study these processes .
Studying Cellular Regulation Mechanisms
As a nucleoside analogue, DRB is used in research to study the mechanisms of cellular regulation . It can provide insights into how cells control their activities and respond to their environment .
Inhibition of Protein Kinases
In addition to casein kinase II, DRB also inhibits some other protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these kinases, DRB can be used to study the role of protein phosphorylation in cellular processes .
Research on Germinal Vesicle Breakdown
DRB has been used to inhibit germinal vesicle breakdown in bovine oocytes . Germinal vesicle breakdown is a crucial step in the maturation of oocytes. By inhibiting this process, researchers can study the mechanisms that control oocyte maturation .
作用機序
Target of Action
The primary target of 5,6-Dichlorobenzimidazole riboside (DRB) is casein kinase II . Casein kinase II is an enzyme known for its role in cell division and growth . It also inhibits several carboxyl-terminal domain kinases, including cell cycle-dependent kinases (CDKs) .
Mode of Action
DRB acts as a potent, ATP-competitive, and specific inhibitor of casein kinase II . It inhibits the enzyme by competing with ATP, the energy currency of the cell . This inhibition leads to a halt in mRNA synthesis . It achieves this by phosphorylating the C-terminal domain of RNA polymerase II, rendering it inactive .
Biochemical Pathways
DRB affects several biochemical pathways. It interferes with the DNA topoisomerase II pathway , which is crucial for DNA replication and transcription. It also impacts the insulin-stimulated nuclear and cytosolic p70S6 kinase pathway in CHO cells . Furthermore, it has been shown to inhibit RNA polymerase II transcription, which may be dependent on casein kinase II .
Result of Action
The inhibition of casein kinase II and other kinases by DRB leads to a variety of cellular effects. It halts mRNA synthesis, which can slow or stop cell growth . It also has antitumor activity and can induce apoptosis , which is the process of programmed cell death. This makes it a potential therapeutic agent in cancer treatment .
将来の方向性
DRB has shown effectiveness in inducing apoptosis in various hematopoietic malignancies . Future research could explore its efficacy against other types of cancer, such as breast cancer . Additionally, the combination of DRB with other inhibitors, such as an inhibitor of AKT (LY294002) or an inhibitor of the proteasome (MG-132), may enhance its therapeutic potency .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSQDZXAVJRBMX-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967472 | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlororibofuranosylbenzimidazole | |
CAS RN |
53-85-0 | |
| Record name | 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dichlororibofuranosylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DICHLORORIBOFURANOSYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8153319T3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)







![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)

